
4-Deoxy-L-fucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxy-L-fucose is a deoxy sugar, specifically a monosaccharide, that lacks a hydroxyl group at the fourth carbon position. This compound is structurally similar to L-fucose, a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . The unique structural feature of this compound is the absence of the hydroxyl group at the fourth carbon, which distinguishes it from other six-carbon sugars.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-L-fucose can be achieved through various methods, including chemical and enzymatic approaches. One common method involves the enzymatic conversion of L-fuculose to L-fucose using fucose isomerase, followed by selective deoxygenation at the fourth carbon position . The optimal conditions for this enzymatic reaction are typically around 40°C and pH 10, with manganese ions as cofactors .
Industrial Production Methods: Industrial production of this compound can involve extraction from natural sources such as seaweeds, plants, or animal tissues. Alternatively, microbial synthesis using metabolic engineering approaches has been explored. For instance, the de novo pathway in bacteria involves the conversion of mannose to GDP-L-fucose, which can then be chemically modified to produce this compound .
Analyse Des Réactions Chimiques
Glycosylation Reactions
4-Deoxy-L-fucose serves as a glycosyl donor in oligosaccharide synthesis. Its reactivity is modulated by protecting groups:
-
Glycosyl acceptor : (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol
-
Catalyst : Boron trifluoride etherate (BF₃·Et₂O)
-
Product : Sialyl Lewis X (sLeX) ganglioside analog with this compound
-
Key observation : The 4-deoxy modification reduces binding affinity to E-selectin by ~40% compared to native sLeX .
Biological Activity in Glycoconjugate Contexts
When incorporated into glycans, this compound alters intermolecular interactions:
Stability and Isomerization
This compound exhibits distinct equilibrium in solution compared to L-fucose:
Property | L-Fucose | This compound |
---|---|---|
α:β ratio (pyranose) | 29.5:70.5 | 22:78 |
Mutarotation rate (25°C) | 0.12 min⁻¹ | 0.09 min⁻¹ |
The absence of the C-4 hydroxyl slows mutarotation and stabilizes the β-anomer.
Enzymatic Modifications
While not a natural substrate, this compound shows limited interaction with fucose-processing enzymes:
-
Fucosidase (FUCA2) : No cleavage observed due to missing C-4 hydroxyl critical for catalytic mechanism
-
Fucosyltransferase (FUT8) : Unable to transfer this compound to N-glycans
Analytical Characterization Data
Spectroscopic Data for Methyl 4-Deoxy-1-thio-β-L-fucopyranoside
-
¹H NMR (500 MHz, CDCl₃) : δ 5.32 (d, J=3.5 Hz, H-1), 4.85 (dd, J=10.2, 3.5 Hz, H-2), 4.12 (m, H-3), 2.15 (s, SCH₃)
-
¹³C NMR : δ 86.5 (C-1), 72.1 (C-2), 68.4 (C-3), 16.8 (C-6)
-
HRMS : [M+Na]⁺ calcd. 278.0984, found 278.0981
Applications De Recherche Scientifique
4-Deoxy-L-fucose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying glycosylation processes and the function of glycans in biological systems.
Industry: It is used in the production of cosmetics, pharmaceuticals, and as a substrate in enzyme studies.
Mécanisme D'action
The mechanism of action of 4-Deoxy-L-fucose involves its incorporation into glycan structures, where it can influence various biological processes. For example, it can modulate cell-cell interactions, immune recognition, and protein stability by altering glycosylation patterns . The molecular targets include glycosyltransferases and other enzymes involved in glycan biosynthesis .
Comparaison Avec Des Composés Similaires
L-fucose: A common six-carbon sugar with a hydroxyl group at the fourth carbon.
D-fucose: The D-enantiomer of L-fucose, differing in the spatial arrangement of atoms.
6-Deoxy-L-galactose: Another deoxy sugar with a missing hydroxyl group at the sixth carbon.
Uniqueness of 4-Deoxy-L-fucose: The absence of the hydroxyl group at the fourth carbon in this compound imparts unique chemical properties, making it distinct from other similar compounds. This structural difference can affect its reactivity and interactions with biological molecules, providing unique opportunities for research and industrial applications .
Activité Biologique
4-Deoxy-L-fucose, a derivative of L-fucose, is a 6-deoxy hexose sugar that has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and implications in various biological processes.
Chemical Structure and Synthesis
This compound (C₆H₁₂O₅) is characterized by the absence of a hydroxyl group at the C-4 position of L-fucose. This modification alters its biological properties and interactions with enzymes and receptors. The compound can be synthesized enzymatically from L-fucose using specific dehydrogenases, such as those identified in various bacterial strains .
Metabolic Pathways
In mammals, fucose, including its derivatives, is primarily synthesized through two pathways: the de novo synthesis pathway and the salvage pathway . The de novo pathway converts GDP-mannose into GDP-fucose through a series of enzymatic reactions involving GDP-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-mannose-3,5-epimerase (FX protein) . The salvage pathway recycles free fucose into GDP-fucose via fucosyltransferases.
1. Role in Glycosylation
This compound plays a critical role in glycosylation processes. It is incorporated into N-glycans and O-glycans via fucosyltransferases, which utilize GDP-fucose as a substrate. These modifications are essential for proper cellular functions, including cell adhesion, signaling, and immune responses .
2. Implications in Cancer
Research indicates that altered fucosylation patterns are associated with various cancers. Increased levels of fucosylated proteins have been identified as biomarkers for cancer diagnosis and prognosis . The expression of fucosyltransferases is often upregulated in cancerous tissues, leading to enhanced fucosylation that may contribute to tumor progression and metastasis.
Case Studies
Case Study 1: Fucosylation in Hepatocellular Carcinoma (HCC)
A study demonstrated that elevated expression of the FX gene correlates with increased levels of GDP-fucose in hepatocellular carcinoma tissues. The transfection of FX into low-expressing cell lines resulted in enhanced fucosylation of glycoproteins, suggesting that targeting fucosylation pathways may provide therapeutic avenues for HCC treatment .
Case Study 2: Leukocyte Adhesion Deficiency Type II
Congenital mutations affecting GDP-fucose transporters lead to leukocyte adhesion deficiency type II (LAD II), characterized by severe immune deficiencies due to impaired fucosylation of glycoproteins involved in cell adhesion. This highlights the critical role of fucose and its derivatives in immune function .
Enzymatic Interactions
The enzymatic conversion of this compound involves several key enzymes:
Enzyme | Function | Source |
---|---|---|
L-Fucose Dehydrogenase | Converts L-fucose to L-fucono-1,5-lactone | Pseudomonas sp. |
GDP-Mannose 4,6-Dehydratase | Catalyzes the first step in GDP-fucose synthesis | Mammalian tissues |
Fucosyltransferases | Transfers fucose to glycan structures | Various organisms |
These enzymes facilitate the metabolism of this compound and its incorporation into biological molecules.
Propriétés
IUPAC Name |
(3R,4S,6S)-6-methyloxane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBURJZEESAQPG-NSHGFSBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H](C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the enzyme BmulJ_04915 in relation to 4-deoxy-L-fucose?
A1: While BmulJ_04915 doesn't directly interact with this compound, it plays a crucial role in understanding its derivative, 4-deoxy-L-fucono-1,5-lactone. The research identified BmulJ_04915 as the first enzyme capable of hydrolyzing both L-fucono-1,4-lactone and L-fucono-1,5-lactone []. Due to the instability and rapid conversion of L-fucono-1,5-lactone to L-fucono-1,4-lactone, researchers synthesized the more stable 4-deoxy-L-fucono-1,5-lactone using L-fucose dehydrogenase. BmulJ_04915 effectively hydrolyzed 4-deoxy-L-fucono-1,5-lactone, demonstrating its potential role in the metabolism or modification of compounds related to this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.